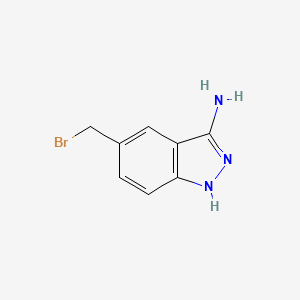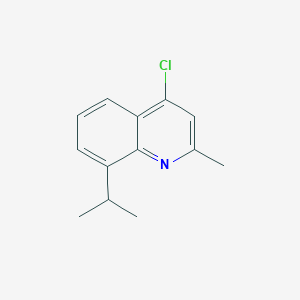
4-Chloro-8-Isopropyl-2-Methyl-Quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-isopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The structure of 4-Chloro-8-isopropyl-2-methylquinoline consists of a quinoline core with a chlorine atom at the 4th position, an isopropyl group at the 8th position, and a methyl group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropyl-2-methylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is known for its robustness and ability to produce quinoline derivatives with high yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-8-isopropyl-2-methylquinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also gaining traction in the industrial production of quinoline derivatives .
化学反应分析
Types of Reactions
4-Chloro-8-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions at the 4-chloro position.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used
科学研究应用
4-Chloro-8-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including 4-Chloro-8-isopropyl-2-methylquinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-8-isopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. The compound may also interact with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-8-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-8-isopropylquinoline
Comparison
4-Chloro-8-isopropyl-2-methylquinoline is unique due to the presence of both an isopropyl group at the 8th position and a methyl group at the 2nd position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar quinoline derivatives .
属性
CAS 编号 |
63136-25-4 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-8-propan-2-ylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-5-4-6-11-12(14)7-9(3)15-13(10)11/h4-8H,1-3H3 |
InChI 键 |
CVWCWQKSHUXOTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


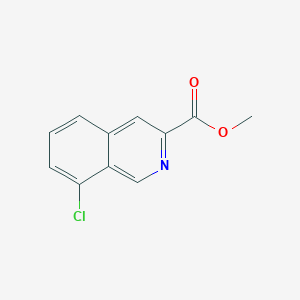

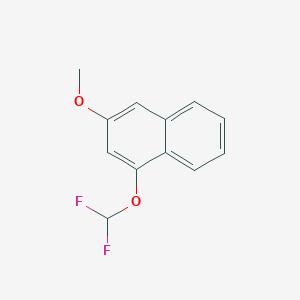


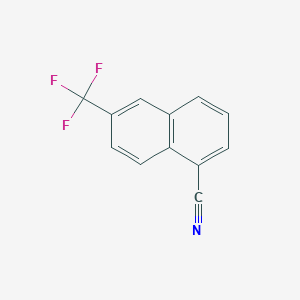


![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)

![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)

